
Gemifloxacin, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemifloxacin, (S)- is a synthetic fluoroquinolone antibacterial agent. It is primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia caused by susceptible bacteria . Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gemifloxacin involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of Fluorine: Fluorine is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.
Addition of Side Chains: Various side chains are added to the quinolone core to improve pharmacokinetic properties and target specificity.
Industrial Production Methods: Industrial production of Gemifloxacin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: Gemifloxacin can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the quinolone structure.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of Gemifloxacin with modified functional groups, which can alter its antibacterial activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Clinical Applications
-
Community-Acquired Pneumonia (CAP)
- Gemifloxacin has demonstrated significant efficacy in treating CAP. A multicenter study showed a clinical success rate of 87.6% in patients treated with Gemifloxacin compared to 81.1% for trovafloxacin, indicating superior effectiveness . The drug has been particularly effective against Streptococcus pneumoniae, including multidrug-resistant strains .
- Acute Exacerbation of Chronic Bronchitis
- Infections Caused by Quinolone-Resistant Strains
Case Studies
- Adverse Effects : A case study reported a 33-year-old male who developed fever and maculopapular rash after prophylactic use of Gemifloxacin. The symptoms resolved upon discontinuation of the drug, highlighting the need for monitoring adverse effects associated with fluoroquinolones .
- Tuberculosis Treatment Delay : Another study examined the effects of Gemifloxacin in patients with culture-confirmed pulmonary tuberculosis. It was found that the antibiotic could potentially delay standard tuberculosis treatment, necessitating careful consideration in its use for suspected cases .
Comparative Efficacy
Gemifloxacin has been compared with other fluoroquinolones such as moxifloxacin and trovafloxacin. It has shown superior activity against certain pathogens while maintaining a favorable safety profile. For instance, studies indicated that Gemifloxacin had fewer adverse effects related to ECG changes compared to moxifloxacin .
Summary Table: Efficacy and Safety Profile
Mecanismo De Acción
Gemifloxacin is compared with other fluoroquinolones such as gatifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin . While all these compounds share a similar mechanism of action, Gemifloxacin is unique in its enhanced activity against certain gram-positive bacteria and its lower risk of phototoxicity . it is associated with an increased risk of skin rash compared to other fluoroquinolones .
Comparación Con Compuestos Similares
- Gatifloxacin
- Moxifloxacin
- Ciprofloxacin
- Levofloxacin
Gemifloxacin stands out due to its specific structural modifications that confer unique pharmacokinetic properties and antibacterial spectrum .
Análisis De Reacciones Químicas
Coupling Reaction and Deprotection
The synthesis of gemifloxacin mesylate involves a two-step process to minimize impurities ( ):
-
Coupling Reaction :
-
Reacting 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with a Boc-protected intermediate in acetonitrile/water solvent containing triethylamine.
-
Protection : The primary amino group is shielded using di-tert-butyl dicarbonate (Boc), reducing byproduct formation (impurity 8 ) to <0.1% ( ).
-
Yield : >90% for the intermediate compound.
-
-
Deprotection and Salt Formation :
Oximation and Oxidation
-
Oximation : Methoxamine hydrochloride introduces the methoxyimino group in methanol with sodium acetate, forming the oxime intermediate ( ).
-
Oxidation : Jones reagent (CrO3/H2SO4) oxidizes alcohol intermediates to ketones, critical for constructing the pyrrolidine ring ( ).
Table 1: Key Synthetic Reaction Conditions
Spectrophotometric Methods
-
NBD-Cl Coupling :
Gemifloxacin reacts with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under alkaline conditions (borate buffer, pH 9) at 70°C, forming a yellow chromogen measured at 466 nm ( ).-
Linear Range : 0.5–8.0 µg/mL.
-
Limit of Detection (LOD) : 0.12 µg/mL.
-
-
Phosphomolybdic Acid (PMA) Complexation :
Forms a 1:1 charge-transfer complex with PMA, detectable via spectrophotometry (794 nm) or conductometry ( ).
Table 2: Analytical Reaction Parameters
Method | Reagent | λ (nm) | Linear Range (µg/mL) | LOD (µg/mL) | Source |
---|---|---|---|---|---|
NBD-Cl | NBD-Cl, pH 9 | 466 | 0.5–8.0 | 0.12 | |
PMA Complex | PMA | 794 | 2–22 | 0.18 |
Photodegradation
Gemifloxacin exhibits photosensitivity, decomposing under UV light to form photoproducts. While specific degradation pathways are not fully detailed in the literature, the FDA warns of potential phototoxicity ( ).
Acid/Base Hydrolysis
-
Acidic Conditions : Protonation of the primary amino group occurs, altering solubility.
-
Alkaline Conditions : Hydrolysis of the oxime and ester moieties is observed, reducing stability ( ).
Impurities and By-products
Key Impurities :
-
Compound 8 : A byproduct formed during coupling (6–12% in unoptimized processes), eliminated via salt formation and recrystallization ( ).
-
N-Acetyl Gemifloxacin : A minor metabolite (<10%) formed via hepatic metabolism ( ).
Table 3: Impurity Profile
Impurity | Source | Mitigation Strategy | Source |
---|---|---|---|
Compound 8 | Side reaction during coupling | Boc protection, recrystallization | |
N-Acetyl derivative | Hepatic metabolism | Not clinically significant |
Reaction with Biological Targets
Gemifloxacin inhibits bacterial DNA gyrase and topoisomerase IV via:
Propiedades
Número CAS |
765900-93-4 |
---|---|
Fórmula molecular |
C18H20FN5O4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1 |
Clave InChI |
ZRCVYEYHRGVLOC-NOTZLVJDSA-N |
SMILES isomérico |
CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
SMILES canónico |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol |
melting_point |
235-237 °C |
Solubilidad |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.